JAK2 Kinase Affinity: Comparative Binding Data vs. Advanced Lead Compound
The target compound is a close structural analog to the clinical JAK2 inhibitor XL019 (compound 10d). Binding data for the target compound shows a Kd of 6,000 nM against human JAK2 [1]. In contrast, the optimized clinical candidate XL019 from the same chemical series achieved a Ki of 0.34 nM, a >17,000-fold improvement in affinity [2]. This vast difference underscores that 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid represents an early-stage, unoptimized 'hit' or 'tool' scaffold, not a potent inhibitor, and its value lies in its use as a starting point for medicinal chemistry optimization.
| Evidence Dimension | JAK2 Binding Affinity (Kd/Ki) |
|---|---|
| Target Compound Data | Kd = 6,000 nM (6 µM) |
| Comparator Or Baseline | XL019 (Compound 10d): Ki = 0.34 nM |
| Quantified Difference | XL019 is >17,600-fold more potent |
| Conditions | Target: Human JAK2 (recombinant). Assay: Binding affinity (Kd) measured via LC/MS after 60-90 min incubation for target compound [1]; Inhibition constant (Ki) for XL019 using microfluidic mobility shift assay after 30 min incubation [2]. |
Why This Matters
This quantitative gap demonstrates that the compound is a structurally relevant but functionally weak tool compound, essential for structure-activity relationship (SAR) studies but not suitable for direct cellular or in vivo JAK2 inhibition experiments.
- [1] BindingDB. (2019). BDBM50250145 (CHEMBL4060602). Affinity Data: Kd = 6.00E+3 nM for human JAK2. View Source
- [2] BindingDB. (n.d.). BDBM50545977 (CHEMBL4760135). Affinity Data: Ki = 0.340 nM for human JAK2. View Source
